molecular formula C24H17N3O2S B3011743 N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-11-7

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3011743
CAS No.: 690251-11-7
M. Wt: 411.48
InChI Key: ZEBJSAPYOMDYQI-UHFFFAOYSA-N
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Description

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a powerful chemical compound that has gained significant attention in the scientific community.

Preparation Methods

The synthesis of N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and pyrrolidine . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the preparation of various thieno[3,2-d]pyrimidine derivatives . In biology and medicine, it has shown potential as an anti-inflammatory, antiviral, and anticancer agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds also exhibit diverse biological activities, but this compound stands out due to its potent anti-inflammatory and anticancer properties .

Properties

IUPAC Name

N-benzhydryl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(26-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)19-15-18-23(30-19)25-20-13-7-8-14-27(20)24(18)29/h1-15,21H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJSAPYOMDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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